N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a complex organic compound that features a benzimidazole moiety, a cyano group, and a fluorobenzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent under acidic conditions.
Introduction of Substituents: The cyano and fluorobenzamide groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with a methoxy group.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its antimicrobial and antiviral properties, making it a candidate for developing new antibiotics and antiviral drugs.
Pharmaceutical Industry: It serves as a lead compound for designing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-3-fluorobenzamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-chlorobenzamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds . The presence of the cyano and fluorobenzamide groups contributes to its potent anticancer and antimicrobial properties .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O/c22-17-10-13(12-23)8-9-16(17)21(27)24-15-5-3-4-14(11-15)20-25-18-6-1-2-7-19(18)26-20/h1-11H,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLDIJGPCRQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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